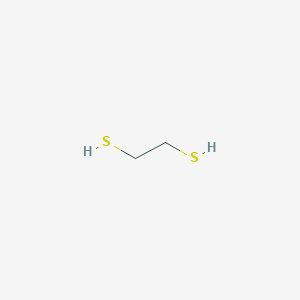

1,2-Ethanedithiol

描述

属性

IUPAC Name |

ethane-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMPLPIFKRHAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27515-15-7 | |

| Record name | 1,2-Ethanedithiol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27515-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9052187 | |

| Record name | Ethane-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant repulsive odor; [CHEMINFO], Liquid, clear to light green liquid with pungent, nauseating mercaptan odour | |

| Record name | 1,2-Ethanedithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Ethanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2-Ethanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/501/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

146 °C at 760 mm Hg, 144.00 to 146.00 °C. @ 760.00 mm Hg | |

| Record name | 1,2-ETHANEDITHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in alkalies, Soluble in ethanol, ether, acetone, and benzene; slightly soluble in alkali., Soluble in oxygenated solvents, insoluble in water; miscible in fat | |

| Record name | 1,2-ETHANEDITHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/501/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.123 at 23.5 °C, 1.123-1.124 (d20/4) | |

| Record name | 1,2-ETHANEDITHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/501/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

5.61 [mmHg], 5.61 mm Hg at 25 °C /Extrapolated/ | |

| Record name | 1,2-Ethanedithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-ETHANEDITHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

540-63-6 | |

| Record name | 1,2-Ethanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-ETHANEDITHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanedithiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethane-1,2-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-ETHANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92T634FLAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-ETHANEDITHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-41.2 °C | |

| Record name | 1,2-ETHANEDITHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 1,2-Ethanedithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanedithiol (CAS: 540-63-6), also known as ethane-1,2-dithiol or dithioglycol, is a versatile organosulfur compound with the chemical formula C₂H₆S₂.[1][2] It is a colorless to light-yellow liquid characterized by a strong, unpleasant odor often compared to rotten cabbage.[1][2] This dithiol is a crucial building block in organic synthesis, particularly valued for its role as a protecting group for carbonyl compounds and as a ligand in coordination chemistry.[3][4][5] Its unique reactivity, stemming from the two vicinal thiol (-SH) groups, makes it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1]

This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and key applications, with a focus on providing practical information for laboratory and research settings.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its safe handling, storage, and application in experimental design.

| Property | Value | References |

| Molecular Formula | C₂H₆S₂ | [1][4] |

| Molecular Weight | 94.19 g/mol | [1][4] |

| Appearance | Colorless to light-yellow liquid | [1] |

| Odor | Strong, unpleasant, like rotten cabbage | [1][6] |

| Melting Point | -41 °C | [2][4] |

| Boiling Point | 144-146 °C | [2][4] |

| Density | 1.123 g/mL at 25 °C | [2] |

| pKa₁ | 9.81 | [7] |

| pKa₂ | ~11 | [6][8] |

| Solubility | Insoluble in water; soluble in most organic solvents such as ethanol (B145695), ether, acetone, and benzene. | [9][10] |

| Refractive Index (n₂₀/D) | 1.558 | [1] |

| Flash Point | 50 °C (122 °F) | [1][11] |

| Vapor Pressure | 4.8 mmHg at 20 °C | [5] |

Synthesis of this compound

This compound can be synthesized through several routes. The most common laboratory preparation involves the reaction of a 1,2-dihaloethane with a sulfur nucleophile, followed by hydrolysis. A widely cited and reliable method is the reaction of 1,2-dibromoethane (B42909) with thiourea (B124793), followed by alkaline hydrolysis.[1][6][8][12]

Experimental Protocol: Synthesis from 1,2-Dibromoethane and Thiourea

This two-step procedure provides a practical laboratory-scale synthesis of this compound.

Step 1: Formation of Ethylene (B1197577) Diisothiuronium Bromide

-

In a round-bottomed flask equipped with a reflux condenser, dissolve thiourea (2.0 moles) in 95% ethanol (700 mL) by heating the mixture to reflux.

-

Once the thiourea has dissolved, add 1,2-dibromoethane (1.0 mole) to the solution.

-

An exothermic reaction will commence, leading to the precipitation of ethylene diisothiuronium bromide. Allow the reaction to proceed to completion.

-

Cool the mixture and collect the precipitated salt by filtration. Wash the solid with cold ethanol and dry it.

Step 2: Hydrolysis to this compound

-

In a large round-bottomed flask fitted with a reflux condenser, combine the ethylene diisothiuronium bromide (0.75 mole) with a solution of potassium hydroxide (B78521) (9.7 moles) in water (1360 mL).

-

Heat the mixture under reflux for approximately 5 hours. Ammonia gas will be evolved during this period.

-

After reflux, cool the reaction mixture and acidify it carefully with sulfuric acid until it is acidic to Congo red paper.

-

The crude this compound can then be isolated by steam distillation.

-

Separate the oily layer from the distillate and dry it over anhydrous magnesium sulfate.

-

Purify the product by fractional distillation under reduced pressure.

Chemical Reactivity and Key Reactions

The chemical behavior of this compound is dominated by the nucleophilicity of its thiol groups. It participates in a variety of reactions, making it a valuable synthetic intermediate.

Acidity and Thiolate Formation

Like other thiols, this compound is weakly acidic and can be deprotonated by a base to form a thiolate. The resulting dithiolate is a potent nucleophile.[6]

HS-CH₂-CH₂-SH + 2 B → ⁻S-CH₂-CH₂-S⁻ + 2 HB⁺ (where B is a base)

Formation of 1,3-Dithiolanes (Thioacetalization)

One of the most important applications of this compound in organic synthesis is the protection of carbonyl groups (aldehydes and ketones) through the formation of 1,3-dithiolanes.[3][13] This reaction is typically catalyzed by a Lewis or Brønsted acid.[13] The resulting 1,3-dithiolane (B1216140) is stable to a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 540-63-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 1,2-乙二硫醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 7. Showing Compound this compound (FDB008370) - FooDB [foodb.ca]

- 8. This compound [chemeurope.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Characterization of 1,2-Ethanedithiol (CAS Number 540-63-6)

This technical guide provides a comprehensive overview of the characterization of this compound (CAS No. 540-63-6), a versatile organosulfur compound. The document details its physicochemical properties, spectroscopic signature, synthesis and purification protocols, key chemical reactions, and safety information.

Physicochemical Properties

This compound is a colorless liquid with a characteristic unpleasant odor.[1] It is a crucial building block in organic synthesis and an effective ligand for metal ions.[2][3] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 540-63-6 | [4] |

| Molecular Formula | C₂H₆S₂ | [4] |

| Molecular Weight | 94.20 g/mol | [4] |

| Melting Point | -41 °C | [5] |

| Boiling Point | 144-146 °C at 760 mmHg | [5] |

| Density | 1.123 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.558 | [4] |

| Flash Point | 44 °C (closed cup) | [5] |

| Solubility | Soluble in ethanol, ether, acetone, and benzene. Slightly soluble in alkali.[4] Water solubility: 2.19 g/L.[6] | |

| pKa | 9.81 (strongest acidic) | [6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two signals corresponding to the methylene (B1212753) protons and the thiol protons.

-

¹H NMR Data (Varian A-60D, CCl₄) :

-

A triplet corresponding to the two thiol protons (-SH).

-

A quartet corresponding to the four methylene protons (-CH₂-).[7]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows a single signal for the two equivalent methylene carbons.

-

¹³C NMR Data :

-

A signal for the -CH₂- carbons.[8]

-

The IR spectrum of this compound displays characteristic absorption bands for S-H and C-H bonds.

-

Key IR Absorptions (Neat, KBr plates) :

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 94.

-

Key Fragments: Fragmentation often involves the loss of sulfur-containing moieties.[10][11]

Experimental Protocols

This robust method involves the reaction of ethylene (B1197577) dibromide with thiourea (B124793), followed by hydrolysis of the resulting isothiuronium (B1672626) salt.[12]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Isothiuronium Salt Formation: In a 5-L round-bottomed flask fitted with a reflux condenser, 609 g (8.0 moles) of thiourea is added to 2750 mL of 95% ethanol. The mixture is heated to reflux on a steam bath until the solution is nearly clear. The heat is removed, and 751.5 g (4.0 moles) of ethylene dibromide is added in one portion. A vigorous exothermic reaction ensues, precipitating ethylene diisothiuronium bromide. The reaction is allowed to proceed to completion. The salt is collected by filtration and dried. The total yield is approximately 90%.[12]

-

Hydrolysis: A mixture of 255 g (0.75 mole) of the dried ethylene diisothiuronium bromide and 640 g (9.7 moles) of 85% potassium hydroxide (B78521) in 1360 mL of water is placed in a 5-L three-necked flask and refluxed for 5 hours. Ammonia is evolved during this period.[12]

-

Isolation and Purification: The flask is then equipped for steam distillation. A cooled solution of 415 mL of sulfuric acid in 760 mL of water is added dropwise until the mixture is acidic to Congo red paper, followed by a 20% excess of acid. The heat of neutralization will distill some of the product. Steam is then introduced, and distillation is continued until about 3 L of distillate is collected. The oily layer of this compound is separated from the aqueous layer. The aqueous layer is extracted with ether. The combined organic layers are dried over calcium chloride. The ether is removed by evaporation, and the crude product is purified by fractional distillation under reduced pressure. The pure product boils at 63°C/46 mm.[12]

The following are general protocols for obtaining spectroscopic data for liquid samples like this compound.

3.2.1. NMR Spectroscopy

-

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CCl₄) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

3.2.2. IR Spectroscopy

-

Sample Preparation: Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

3.2.3. Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization and Analysis: Use electron ionization (EI) at a standard energy of 70 eV. The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Key Chemical Reactions

This compound is a versatile reagent in organic synthesis, primarily utilized for the protection of carbonyl groups and as a ligand in coordination chemistry.

This compound reacts with aldehydes and ketones in the presence of an acid catalyst (e.g., BF₃·OEt₂, TsOH) to form 1,3-dithiolanes. This reaction is a common method for protecting carbonyl groups, as dithiolanes are stable to a wide range of reagents.[13]

Reaction of this compound with a Ketone

Caption: Formation of a 1,3-dithiolane (B1216140) from a ketone and this compound.

The two thiol groups of this compound act as a bidentate ligand, readily forming stable complexes with various metal ions.[3] A notable example is its reaction with triiron dodecacarbonyl (Fe₃(CO)₁₂) to form diiron ethanedithiolate hexacarbonyl.[14]

Synthesis of Diiron Ethanedithiolate Hexacarbonyl

Caption: Reaction of this compound with triiron dodecacarbonyl.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Flammable liquid and vapor. Toxic if swallowed, fatal in contact with skin or if inhaled.[15]

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents, bases, reducing agents, and alkali metals.[5]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound (CAS 540-63-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:540-63-6 | Chemsrc [chemsrc.com]

- 6. Showing Compound this compound (FDB008370) - FooDB [foodb.ca]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(540-63-6) 13C NMR spectrum [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. This compound [webbook.nist.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 14. Synthesis of Diiron(I) Dithiolato Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reagents for the preparation and cleavage of 1,3-dithiolanes - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ethane-1,2-dithiol for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Ethane-1,2-dithiol, also known as 1,2-dimercaptoethane or dithioglycol, is a versatile and widely utilized organosulfur compound in the modern laboratory. Its distinct chemical properties, particularly the presence of two thiol groups in a vicinal arrangement, make it an indispensable reagent in organic synthesis, peptide chemistry, and materials science. This technical guide provides a comprehensive overview of the physical properties, experimental protocols, and common applications of ethane-1,2-dithiol for laboratory use.

Core Physical and Chemical Properties

Ethane-1,2-dithiol is a colorless liquid characterized by a strong, unpleasant odor often compared to rotten cabbage.[1][2][3] Due to its potent smell, it should always be handled in a well-ventilated fume hood.[4] The compound is flammable and air-sensitive, necessitating careful storage and handling procedures.[4][5]

General and Physical Properties

The fundamental physical properties of ethane-1,2-dithiol are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | References |

| Molecular Formula | C₂H₆S₂ | [1][5] |

| Molecular Weight | 94.20 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | [1][4][8] |

| Odor | Strong, unpleasant, cabbage-like | [1][2][3] |

| Density | 1.123 g/mL at 25 °C | [1][5][7] |

| Melting Point | -41 °C | [1][5][7] |

| Boiling Point | 144-146 °C at 760 mmHg | [1][5][6] |

| Flash Point | 44 °C (111.2 °F) | [9] |

| Vapor Pressure | 4.8 mmHg at 20 °C | [5][10] |

| Vapor Density | >1 (vs. air) | [4][5] |

| Refractive Index (n²⁰/D) | 1.558 | [4][5][11] |

| pKa₁ | 8.96 | [4][12] |

| pKa₂ | 10.54 | [4][12] |

Solubility Profile

The solubility of ethane-1,2-dithiol is a critical consideration for its use in various reaction media. It is generally miscible with many common organic solvents.

| Solvent | Solubility | References |

| Water | Insoluble to slightly soluble | [1][4][5][6] |

| Ethanol | Soluble | [6][12] |

| Ether | Soluble | [6][12] |

| Acetone | Soluble | [6][12] |

| Benzene | Soluble | [6][12] |

| Alkali | Slightly soluble | [6][12] |

Key Laboratory Applications and Experimental Protocols

Ethane-1,2-dithiol's reactivity is dominated by its two thiol groups, which enables its use in several key laboratory procedures.

Protection of Carbonyl Groups as 1,3-Dithiolanes

A primary application of ethane-1,2-dithiol is the protection of aldehydes and ketones by converting them into 1,3-dithiolanes.[1][13] These cyclic thioacetals are stable under a wide range of conditions, including acidic and basic environments, making them excellent protecting groups in multi-step syntheses.[12]

This protocol describes a general method for the protection of a carbonyl compound using ethane-1,2-dithiol with a Lewis or Brønsted acid catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark apparatus is recommended for water removal), dissolve the carbonyl compound (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

-

Addition of Reagents: Add ethane-1,2-dithiol (1.1-1.5 equivalents) to the solution.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Reaction: Stir the mixture at room temperature or heat to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The removal of water, for example by using a Dean-Stark trap, drives the equilibrium towards the formation of the dithiolane.[14]

-

Workup: Upon completion, cool the reaction mixture and quench with a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

The regeneration of the carbonyl group from a 1,3-dithiolane (B1216140) often requires oxidative or metal-assisted methods.

Several methods exist for the deprotection of dithiolanes.[1][5][6][8][12] The following is a general example using an oxidative method.

-

Reaction Setup: Dissolve the 1,3-dithiolane (1 equivalent) in a suitable solvent mixture (e.g., acetonitrile/water).

-

Reagent Addition: Add an oxidizing agent such as N-bromosuccinimide (NBS) or a metal salt like mercury(II) chloride.[1][6] Caution: Mercury compounds are highly toxic and should be handled with extreme care.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Workup: Quench the reaction and extract the product with an organic solvent. Wash the organic layer with appropriate aqueous solutions to remove byproducts.

-

Purification: Dry the organic layer, concentrate, and purify the resulting carbonyl compound by column chromatography or recrystallization.

Scavenger in Peptide Synthesis

During the cleavage of peptides from a solid support using strong acids like trifluoroacetic acid (TFA), reactive cationic species are generated from the protecting groups. Ethane-1,2-dithiol is commonly used as a scavenger in the cleavage cocktail to trap these carbocations, thereby preventing side reactions with sensitive amino acid residues such as tryptophan and cysteine.[7][10][15]

-

Resin Preparation: After solid-phase peptide synthesis, wash the resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum.[16]

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common formulation is "Reagent K," which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[15] The exact composition may vary depending on the peptide sequence. Caution: TFA is highly corrosive. Handle all reagents in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10-25 mL per gram of resin).[15] Allow the mixture to stand at room temperature with occasional swirling for 1-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[15]

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether to remove residual scavengers.

-

Purification: Dry the crude peptide and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Metal-Thiolate Complexes

The thiol groups of ethane-1,2-dithiol readily deprotonate to form thiolates, which are excellent ligands for a variety of metal ions.[2] This property is exploited in coordination chemistry and for the synthesis of organometallic complexes.[13][17] For example, it reacts with iron carbonyls to form diiron dithiolate complexes that are relevant to the active sites of hydrogenase enzymes.[18]

The following is an illustrative procedure for the synthesis of Fe₂(S₂C₂H₄)(CO)₆.[2][18]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triiron dodecacarbonyl (Fe₃(CO)₁₂) in a suitable anhydrous solvent like toluene.

-

Reagent Addition: Slowly add a solution of ethane-1,2-dithiol in the same solvent to the iron carbonyl solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the evolution of gas (H₂ and CO) and by TLC or IR spectroscopy.

-

Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or alumina (B75360) under an inert atmosphere to yield the desired diiron complex.

Safety and Handling

Ethane-1,2-dithiol is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[4]

-

Irritation: It can cause irritation to the eyes, skin, and respiratory system.

-

Odor: The extremely unpleasant and pervasive odor requires that all work be conducted in a well-ventilated fume hood.[4]

-

Flammability: It is a flammable liquid. Keep away from heat, sparks, and open flames.[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents, bases, and alkali metals.[4][5] It is often stored under an inert atmosphere (e.g., argon) due to its air sensitivity.[12]

By understanding its physical properties and following established protocols, researchers can safely and effectively utilize ethane-1,2-dithiol as a powerful tool in chemical synthesis and development.

References

- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 3. 1,2-Ethanedithiol: Applications in Light Emitting Diodes and its Health Hazards_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. kohan.com.tw [kohan.com.tw]

- 8. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. biotage.com [biotage.com]

- 11. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 12. asianpubs.org [asianpubs.org]

- 13. nbinno.com [nbinno.com]

- 14. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

- 17. journalijdr.com [journalijdr.com]

- 18. Synthesis of Diiron(I) Dithiolato Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1,2-Ethanedithiol from 1,2-Dibromoethane and Thiourea

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the synthesis of 1,2-ethanedithiol, a critical building block in organic synthesis, through the reaction of 1,2-dibromoethane (B42909) with thiourea (B124793). This classic and reliable laboratory method involves a two-step process: the formation of a stable isothiuronium (B1672626) salt intermediate, followed by its alkaline hydrolysis to yield the desired dithiol. This document details the complete experimental protocol, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers.

Introduction

This compound (CAS: 540-63-6), also known as ethylene (B1197577) dimercaptan or dithioglycol, is a colorless liquid with a potent and characteristic odor.[1][2] It serves as a versatile reagent in organic chemistry, primarily used for the protection of aldehydes and ketones by forming 1,3-dithiolanes and as an excellent bidentate ligand for metal ions.[1][2] Its applications extend to peptide chemistry, where it is used as a scavenger in solid-phase synthesis.[1]

While several methods exist for its preparation, the synthesis from 1,2-dibromoethane and thiourea remains a widely cited and effective laboratory-scale procedure.[1][2] This method is advantageous due to its high yield of the intermediate salt and relatively clean conversion, although it involves the use of strong acids and bases and generates significant waste.[3] The overall process can be divided into two primary stages:

-

S-alkylation: The reaction of 1,2-dibromoethane with two equivalents of thiourea to form the stable, solid ethylene diisothiuronium bromide salt.

-

Hydrolysis: The decomposition of the isothiuronium salt using a strong base, followed by acidification and purification to isolate this compound.[4][5]

Reaction Pathway and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction where the sulfur atom of thiourea acts as the nucleophile, displacing the bromide ions from 1,2-dibromoethane. This forms a stable bis(isothiuronium) salt. The subsequent hydrolysis under strong alkaline conditions breaks down this intermediate, liberating the dithiol, which is then protonated upon acidification.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology adapted from a well-established procedure published in Organic Syntheses.[4]

Safety Precaution: This entire procedure must be conducted in a well-ventilated fume hood. This compound has a highly unpleasant odor and its vapors can cause severe headaches and nausea.[4][6] All chemicals should be handled with appropriate personal protective equipment (PPE).

Part A: Synthesis of Ethylene diisothiuronium bromide

-

Setup: Equip a 5-L round-bottomed flask with an efficient reflux condenser.

-

Initial Charge: Add 95% ethanol (B145695) (2750 ml) and thiourea (609 g, 8.0 moles) to the flask.

-

Heating: Heat the mixture to reflux on a steam bath. The solution should become nearly clear.

-

Addition: Turn off the steam and add 1,2-dibromoethane (751.5 g, 4.0 moles) in a single portion.

-

Reaction: A vigorous exothermic reaction will commence within approximately 5 minutes, causing the ethylene diisothiuronium bromide salt to precipitate. The reaction should be allowed to proceed to completion without further heating. If the reaction becomes too vigorous, it can be moderated by applying a cloth soaked in ice water to the exterior of the flask.[4]

-

Isolation: After the reaction subsides and the mixture cools, collect the precipitated isothiuronium salt by filtration.

-

Drying: Dry the collected salt. The yield of the crude salt is approximately 1104 g (81%). An additional 130 g can be obtained by concentrating the filtrate, bringing the total yield to around 1234 g (90%).[4]

Part B: Hydrolysis and Isolation of this compound

-

Setup: Place a mixture of ethylene diisothiuronium bromide (255 g, 0.75 mole) and 85% potassium hydroxide (B78521) (640 g, 9.7 moles) in 1360 ml of water into a 5-L three-necked, round-bottomed flask.

-

Hydrolysis: Boil the mixture under reflux for 5 hours. Ammonia gas will evolve during this period.[4]

-

Apparatus Change: After the reflux period, equip the flask with a separatory funnel, a gas-inlet tube, and a condenser arranged for steam distillation.

-

Acidification: Begin passing a stream of nitrogen through the apparatus. Cool the alkaline solution to room temperature. Add a cooled solution of sulfuric acid (415 ml) in water (760 ml) dropwise from the separatory funnel. Continue the addition until the reaction mixture is acidic to Congo red paper, and then add a 20% excess of the acid. The heat of neutralization will cause some of the dithiol to distill.[4]

-

Steam Distillation: Once acidification is complete, discontinue the nitrogen flow and introduce steam through the gas-inlet tube. Continue steam distillation until approximately 3 L of distillate is collected.

-

Extraction: Separate the oil layer (this compound) from the aqueous layer in the distillate. Extract the aqueous layer with two 500-ml portions of ether.

-

Drying and Concentration: Dry the oil and the ether extracts separately over anhydrous calcium chloride. After drying, evaporate the ether from the extracts.

-

Final Purification: Combine the residual oil from the ether extracts with the main product oil. Purify the crude product by fractional distillation under reduced pressure in a nitrogen atmosphere. The final product, this compound, boils at 63°C/46 mm Hg.[4] The final yield is between 39–44 g (55–62%).[4]

Data Presentation

The quantitative data for the reactants, conditions, and yields are summarized below.

Table 1: Reactant Properties and Quantities (based on[4])

| Compound | Formula | Molar Mass ( g/mol ) | Moles Used | Quantity Used | Role |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 4.0 | 751.5 g | Starting Material |

| Thiourea | CH₄N₂S | 76.12 | 8.0 | 609 g | Reagent |

| 95% Ethanol | C₂H₅OH | - | - | 2750 ml | Solvent |

| Ethylene diisothiuronium bromide | C₄H₁₀Br₂N₄S₂ | 342.09 | 0.75 (for hydrolysis) | 255 g | Intermediate |

| 85% Potassium Hydroxide | KOH | 56.11 | 9.7 | 640 g | Hydrolysis Agent |

| Sulfuric Acid | H₂SO₄ | 98.08 | - | 415 ml | Acidification |

Table 2: Reaction Conditions and Product Yields (based on[4])

| Parameter | Step 1: Salt Formation | Step 2: Hydrolysis & Purification |

| Reaction Temperature | Reflux, then exothermic | Reflux (5 hours), then steam distillation |

| Solvent | 95% Ethanol | Water |

| Key Reagents | Thiourea | Potassium Hydroxide, Sulfuric Acid |

| Product | Ethylene diisothiuronium bromide | This compound |

| Appearance | White precipitate | Colorless oil |

| Yield | 90% | 55–62% |

| Melting Point | 225–227 °C (decomposes) | -41 °C |

| Boiling Point | N/A | 146 °C (atm), 63 °C (46 mm Hg) |

| Refractive Index (n_D^20) | N/A | 1.5589 |

Experimental Workflow Visualization

The multi-step procedure involving reaction, separation, and purification is outlined in the following workflow diagram.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

- 1. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. guidechem.com [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN1896053A - Improved production of 1, 2-ethanedithiol - Google Patents [patents.google.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

Laboratory-Scale Synthesis of Dithioglycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithioglycol, known formally as 2,3-dimercapto-1-propanol and widely recognized as British Anti-Lewisite (BAL), is a vital chelating agent with a long history of use in treating heavy metal poisoning.[1][2] Its efficacy lies in its two vicinal thiol groups, which readily coordinate with metal ions, forming stable complexes that can be excreted from the body. This guide provides a comprehensive overview of a common and reliable laboratory-scale synthesis of dithioglycol, intended for researchers and professionals in chemistry and drug development. The synthesis is presented as a two-step process, commencing with the bromination of allyl alcohol to yield 2,3-dibromopropan-1-ol, followed by the subsequent conversion of this intermediate to the final product. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and mechanism of action are included to facilitate a thorough understanding of the process.

Introduction

Dithioglycol was originally developed during World War II as an antidote to the arsenic-based chemical warfare agent, Lewisite.[3] Its development marked a significant advancement in the treatment of metal poisoning. Today, its applications extend to the treatment of poisoning by arsenic, gold, and mercury.[2][4] The core of dithioglycol's therapeutic action is its ability to act as a bidentate ligand, forming stable five-membered rings with metal ions through its sulfhydryl groups. This technical guide outlines a laboratory-scale synthesis of dithioglycol, providing detailed methodologies and characterization data.

Synthesis Overview

The laboratory synthesis of dithioglycol is typically achieved through a two-step reaction sequence starting from allyl alcohol.

Step 1: Bromination of Allyl Alcohol Allyl alcohol is first brominated to form the intermediate, 2,3-dibromopropan-1-ol. This is an electrophilic addition reaction where bromine adds across the double bond of the allyl alcohol.

Step 2: Thiolation of 2,3-dibromopropan-1-ol The dibrominated intermediate is then converted to dithioglycol by replacing the bromine atoms with sulfhydryl (-SH) groups. This is a nucleophilic substitution reaction, where a sulfur-containing nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, is used.

Experimental Protocols

Step 1: Synthesis of 2,3-dibromopropan-1-ol

Materials:

-

Allyl alcohol

-

Bromine

-

A non-polar, inert organic solvent (e.g., n-hexane)

-

Ice-water bath

-

Jacketed reaction vessel with a stirrer, thermometer, and dropping funnels

Procedure:

-

Charge the reaction vessel with the inert solvent (e.g., 100 g of n-hexane).

-

Cool the reaction vessel using an ice-water bath to maintain a temperature between -10°C and 40°C.[5]

-

With vigorous stirring, continuously and simultaneously add bromine (e.g., 1600 g, 10.01 moles) and allyl alcohol (e.g., 600 g, 10.33 moles) to the reaction vessel over a period of approximately 2.5 hours.[5] An approximately equimolar amount of bromine to allyl alcohol should be used.

-

As the reaction proceeds, the mixture will separate into two phases. The lower phase consists of the product, 2,3-dibromopropan-1-ol.[5]

-

Continuously remove the lower layer containing the product from the reaction vessel.

-

The crude 2,3-dibromopropan-1-ol can be used directly in the next step or purified by distillation under reduced pressure. This process can yield a product with a purity of at least 99.5%.[5]

Step 2: Synthesis of 2,3-dimercapto-1-propanol (Dithioglycol)

Materials:

-

2,3-dibromopropan-1-ol

-

Sodium hydrosulfide (NaSH) or Thiourea (H₂NCSNH₂) followed by a base (e.g., NaOH)

-

Water

-

Hydrochloric acid (for acidification if using thiourea)

-

Reaction flask with a reflux condenser and stirrer

Procedure using Sodium Hydrosulfide:

-

Dissolve 2,3-dibromopropan-1-ol in ethanol in the reaction flask.

-

Slowly add a solution of sodium hydrosulfide in ethanol to the stirred solution of the dibromo alcohol. The bromine atoms are replaced by sulfhydryl groups in this reaction.

-

After the addition is complete, reflux the mixture for several hours to ensure the reaction goes to completion.

-

After reflux, cool the reaction mixture and neutralize it with a suitable acid.

-

The product, dithioglycol, can be isolated by extraction and further purified by vacuum distillation.

Procedure using Thiourea:

-

Dissolve 2,3-dibromopropan-1-ol in a suitable solvent like ethanol.

-

Add thiourea to the solution and reflux the mixture. This will form an isothiuronium (B1672626) salt intermediate.

-

After the formation of the intermediate, add a base such as sodium hydroxide (B78521) to hydrolyze the salt and form the dithiol.

-

Acidify the reaction mixture with an acid like hydrochloric acid.

-

Isolate the crude dithioglycol by extraction with an organic solvent.

-

Purify the product by vacuum distillation.

Quantitative Data

The following tables summarize the key quantitative data for dithioglycol and its intermediate.

Table 1: Physical and Chemical Properties of 2,3-dimercapto-1-propanol

| Property | Value | Reference |

| Molecular Formula | C₃H₈OS₂ | [6] |

| Molecular Weight | 124.23 g/mol | |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.239 g/mL at 25 °C | [7] |

| Boiling Point | 393 °C (739 °F) at 2.0 kPa | [7] |

| pH (1% solution) | 5.0 - 6.5 | [1] |

| Refractive Index (20°C) | 1.568 - 1.574 | [1] |

Table 2: Spectroscopic Data for 2,3-dimercapto-1-propanol

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃, 399.65 MHz) | δ 3.76 (dd, 2H, -CH₂OH), 3.05 (m, 1H, -CH(SH)-), 2.85 (m, 2H, -CH₂SH), 1.77 (t, 2H, -SH) | [8] |

| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z 124 | [6] |

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of dithioglycol from allyl alcohol.

Caption: Synthetic pathway for dithioglycol.

Mechanism of Action: Chelation of a Heavy Metal Ion

Dithioglycol functions as a chelating agent by binding to heavy metal ions through its two sulfhydryl groups, forming a stable five-membered ring complex that can be safely excreted.

Caption: Chelation of a heavy metal ion by dithioglycol.

Purity Analysis

The purity of the synthesized dithioglycol can be determined using iodometric titration. In an acidic medium, the sulfhydryl groups of dithioglycol react with iodine. The amount of iodine consumed is proportional to the amount of dithioglycol present.[1]

Conversion factor: 1 mL of 0.05 M iodine is equivalent to 0.0621 g of dithioglycol.[1]

Conclusion

This technical guide provides a detailed framework for the laboratory-scale synthesis of dithioglycol. By following the outlined two-step process, researchers can reliably produce this important chelating agent. The provided quantitative data and visualizations offer a comprehensive understanding of the synthesis and its underlying chemical principles. As with all chemical syntheses, appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.

References

- 1. pharmdguru.com [pharmdguru.com]

- 2. medlink.com [medlink.com]

- 3. British anti-Lewisite :: Development [chm.bris.ac.uk]

- 4. Antidotal activity of British anti-lewisite against compounds of antimony, gold and mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3932540A - Process for the production of 2,3-dibromo-1-propanol - Google Patents [patents.google.com]

- 6. 2,3-Dimercaptopropan-1-ol [webbook.nist.gov]

- 7. Dimercaprol - Wikipedia [en.wikipedia.org]

- 8. 2,3-Dimercapto-1-propanol(59-52-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of 1,2-Ethanedithiol with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, applications, and experimental considerations for the reaction between 1,2-ethanedithiol and carbonyl compounds. The formation of 1,3-dithiolanes is a cornerstone of modern organic synthesis, particularly in the context of multi-step syntheses of complex molecules such as natural products and active pharmaceutical ingredients.

Core Reaction: Thioacetalization

This compound reacts with aldehydes and ketones to form a five-membered cyclic thioacetal, known as a 1,3-dithiolane (B1216140). This reaction is a highly effective method for the protection of carbonyl groups due to the exceptional stability of the resulting dithiolane ring under a wide range of conditions where other protecting groups might fail.[1][2]

General Reaction Scheme:

Quantitative Data on Thioacetalization

The efficiency of 1,3-dithiolane formation is highly dependent on the substrate, catalyst, and reaction conditions. A wide array of catalysts have been developed to promote this transformation, often with a focus on improving yields, shortening reaction times, and enhancing chemoselectivity.

Comparison of Catalysts

Various catalysts have been shown to be effective for the thioacetalization of carbonyl compounds. The choice of catalyst can be critical, especially when dealing with sensitive substrates.

| Catalyst | Substrate Example | Solvent | Time | Yield (%) | Reference |

| Tungstate (B81510) Sulfuric Acid | Benzaldehyde (B42025) | Solvent-free | 10 min | 98 | [3] |

| Tungstate Sulfuric Acid | Acetophenone (B1666503) | Solvent-free | 30 min | 95 | [3] |

| Iodine (10 mol%) | Benzaldehyde | CH₂Cl₂ | 15 min | 98 | [4] |

| Iodine (10 mol%) | Cyclohexanone | CH₂Cl₂ | 30 min | 95 | [4] |

| LiBr | 4-Cl-Benzaldehyde | Solvent-free | 0.25 h | 98 | [4][5] |

| Yttrium Triflate | Heptanal | CH₂Cl₂ | 45 min | 94 | [4] |

| SnCl₂·2H₂O | Benzaldehyde | Solvent-free | 15 min | 92 | [6] |

| SnCl₂·2H₂O | Cyclohexanone | Solvent-free | 45 min | 90 | [6] |

| HClO₄-SiO₂ | Vanillin | Solvent-free | 2 min | 98 | [4][7] |

| H-Y Zeolite | Various | Dichloromethane | - | >90 | [6] |

Chemoselectivity

A significant advantage of thioacetalization is the inherent difference in reactivity between aldehydes and ketones. Aldehydes are electronically and sterically more susceptible to nucleophilic attack, allowing for their selective protection in the presence of ketones. [4][3]

Several catalytic systems are particularly noted for this selectivity. For instance, using tungstate sulfuric acid, benzaldehyde was exclusively protected while acetophenone remained intact under the same conditions. [3]Similarly, LiBr under solvent-free conditions is highly effective for the chemoselective dithioacetalization of aromatic and α,β-unsaturated aldehydes in the presence of ketones. [4][5]

Applications in Drug Development and Multi-Step Synthesis

The stability of 1,3-dithiolanes to both acidic and basic conditions makes them ideal protecting groups in complex synthetic pathways common in drug discovery. [3][8]They allow chemists to perform transformations on other parts of a molecule without affecting the masked carbonyl group.

The general strategy involves three key stages:

-

Protection : The carbonyl group is converted to a 1,3-dithiolane.

-

Transformation : Chemical modifications are carried out elsewhere on the molecule.

-

Deprotection : The 1,3-dithiolane is cleaved to regenerate the original carbonyl group.

Deprotection of 1,3-Dithiolanes

While robust, the 1,3-dithiolane group can be removed when desired. Deprotection, or dethioacetalization, often requires reagents that have a high affinity for sulfur, typically involving oxidative or metal-mediated cleavage. [9][10]

Comparison of Deprotection Methods

The choice of deprotection agent is critical to ensure compatibility with other functional groups in the molecule. Milder and more selective methods are continually being developed.

| Reagent | Substrate Example | Solvent | Time | Yield (%) | Reference |

| Hg(NO₃)₂·3H₂O | 2-(3-Nitrophenyl)-1,3-dithiane | Solid-state | 2 min | 95 | [11][12] |

| Hg(NO₃)₂·3H₂O | 2-(4-Bromophenyl)-2-methyl-1,3-dithiolane | Solid-state | 2 min | 92 | [11][12] |

| PPA / Acetic Acid | 2-Phenyl-1,3-dithiolane (B1617770) | - | 4 h | 91 | [8] |

| PPA / Acetic Acid | 2-(4-Nitrophenyl)-1,3-dithiane | - | 3 h | 92 | [8] |

| H₂O₂ / Iodine / SDS | Dithiolane of Piperonal | Water | 30 min | 95 | [4] |

| o-Iodoxybenzoic acid (IBX) / β-CD | Dithiolane of Cyclohexanone | Water | 3 h | 94 | [4] |

| Silica Sulfuric Acid / NaNO₃ | Dithiolane of Benzaldehyde | CH₂Cl₂ | 0.5 h | 95 | [4] |

Experimental Protocols

The following protocols provide standardized procedures for the formation and cleavage of a representative 1,3-dithiolane.

Protocol 1: Synthesis of 2-Phenyl-1,3-dithiolane

This protocol is a representative procedure for the acid-catalyzed thioacetalization of an aromatic aldehyde.

Materials:

-

Benzaldehyde

-

This compound

-

Tungstate Sulfuric Acid (TSA) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Dichloromethane (CH₂Cl₂) or reaction performed solvent-free

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and separation funnel

Procedure:

-

To a round-bottom flask, add benzaldehyde (1.0 eq).

-

Add this compound (1.1 eq).

-

If using a solvent, add dichloromethane.

-

Add a catalytic amount of the acid catalyst (e.g., TSA, ~1-2 mol%).

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 10-30 minutes), quench the reaction by adding a saturated solution of sodium bicarbonate.

-

If a solvent was used, transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and brine. If solvent-free, extract the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography or recrystallization if necessary.

Protocol 2: Deprotection of 2-Phenyl-1,3-dithiolane

This protocol details the cleavage of a 1,3-dithiolane using a metal-based reagent under solvent-free conditions, adapted from a procedure using Mercury(II) Nitrate (B79036). [11](Caution: Mercury compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment).

Materials:

-

2-Phenyl-1,3-dithiolane (1.0 eq)

-

Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) (2.0 eq)

-

Mortar and pestle

-

TLC plates

Procedure:

-

Place the 2-phenyl-1,3-dithiolane into a mortar.

-

Add the Mercury(II) nitrate trihydrate to the mortar.

-

Grind the mixture with the pestle at room temperature for 1-4 minutes.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, immediately wash the mixture with ethanol or acetonitrile (approx. 5 mL).

-

Filter the mixture to remove the inorganic solids.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude benzaldehyde can be purified by flash chromatography if needed.

Conclusion

The reaction of this compound with aldehydes and ketones to form 1,3-dithiolanes is a robust and indispensable tool in organic synthesis. Its high degree of stability, coupled with the development of highly chemoselective formation methods and a diverse array of deprotection strategies, ensures its continued relevance in the synthesis of complex molecules. For professionals in drug development and chemical research, a thorough understanding of this reaction's mechanism, scope, and limitations is essential for designing efficient and successful synthetic routes.

References

- 1. Thioacetal - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 5. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Acidity of 1,2-Ethanedithiol's Thiol Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the acidity of the thiol groups in 1,2-ethanedithiol. It delves into the fundamental principles governing its acidity, presents quantitative data, details experimental protocols for pKa determination, and explores the relevance of its acidic properties in various applications, including drug development.

Core Concepts: Understanding Thiol Acidity

The acidity of a thiol group (-SH) is a critical determinant of its chemical behavior, influencing its nucleophilicity, its ability to form metal complexes, and its role in biological systems. This compound possesses two thiol groups, and their deprotonation occurs in a stepwise manner, characterized by two distinct acid dissociation constants, pKa1 and pKa2.

Generally, thiols are more acidic than their alcohol counterparts. This increased acidity is attributed to two primary factors:

-

Bond Strength: The sulfur-hydrogen (S-H) bond is weaker than the oxygen-hydrogen (O-H) bond due to the larger atomic radius of sulfur, which results in less effective orbital overlap. This weaker bond requires less energy to break, facilitating proton donation.

-

Conjugate Base Stability: Upon deprotonation, a thiolate anion (RS⁻) is formed. The negative charge on the larger sulfur atom is dispersed over a greater volume compared to the smaller oxygen atom in an alkoxide ion (RO⁻). This charge delocalization leads to a more stable conjugate base, thus favoring the dissociation of the proton.

Quantitative Data on the Acidity of this compound

The acidity of this compound is quantitatively expressed by its pKa values, which represent the pH at which half of the respective thiol groups are deprotonated.

| Compound | pKa1 | pKa2 | Temperature (°C) |

| This compound | 8.96 | 10.54 | 25 |

Note: These values indicate that the first thiol group is more acidic than the second. This is due to the electrostatic repulsion from the already formed negative charge of the monoanion, which makes the removal of the second proton more difficult.

Experimental Protocols for pKa Determination

Several robust experimental techniques can be employed to determine the pKa values of dithiols like this compound. The following are detailed methodologies for three common approaches.

Potentiometric Titration

This classical method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH).

-

Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water. To ensure solubility and maintain a constant ionic strength, a supporting electrolyte such as 0.1 M potassium chloride (KCl) can be added.

-

-

Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired temperature (25 °C).

-

Titration:

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution and record the initial pH.

-

Add small, precise increments of the standardized NaOH solution from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the second equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa1, and the second gives pKa2.

-

Alternatively, the equivalence points can be determined more accurately from the first or second derivative of the titration curve. The pKa is the pH at the midpoint between the start of the titration and the first equivalence point (for pKa1) and between the first and second equivalence points (for pKa2).[1][2][3]

-

Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The thiolate anion has a different chromophore than the protonated thiol.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with a range of known pH values that span the expected pKa values of this compound (e.g., from pH 7 to 12).

-

Prepare a stock solution of this compound of known concentration.

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant amount of the this compound stock solution to a cuvette.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range. The thiolate anion typically absorbs at a longer wavelength than the protonated thiol.

-

Identify the wavelength of maximum absorbance for both the fully protonated and the fully deprotonated species.

-

-

Data Analysis:

-

Plot the absorbance at a chosen wavelength (where the change upon deprotonation is significant) as a function of pH.

-

The resulting plot will be a sigmoidal curve.

-

The pKa value is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. For a dithiol, this analysis can be performed to determine both pKa values, provided there is a discernible spectral shift for each deprotonation step.[4][5]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the protonation or deprotonation of a molecule, providing a complete thermodynamic profile of the ionization process.

Methodology:

-

Instrument and Sample Preparation:

-

Set the ITC instrument to the desired temperature (e.g., 25 °C).

-

Prepare a solution of this compound at a known concentration in a buffer with a known ionization enthalpy (e.g., Tris or phosphate).

-

Prepare a titrant solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration. The choice of titrant depends on the initial pH of the sample.

-

-

Titration:

-

Load the this compound solution into the sample cell of the calorimeter.

-

Load the titrant into the injection syringe.

-

Perform a series of small, sequential injections of the titrant into the sample cell.

-

The instrument measures the heat absorbed or released after each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the heat change per injection.

-

A plot of the heat change per mole of injectant against the molar ratio of titrant to analyte is generated.

-

This binding isotherm is then fitted to an appropriate model to determine the pKa and the enthalpy of ionization (ΔH°). For a dithiol, the data can be fitted to a two-site binding model to extract both pKa values.[6][7][8][9]

-

Visualizing Deprotonation and Experimental Workflow

Caption: Stepwise deprotonation of this compound.

Caption: Generalized experimental workflow for pKa determination.

Relevance in Drug Development and Research

The acidity of the thiol groups in this compound and related dithiols is of significant importance in several areas relevant to drug development and scientific research.

Chelation Therapy

The deprotonated thiolate groups of dithiols are excellent ligands for heavy metal ions. This property is exploited in chelation therapy for the treatment of poisoning by metals such as lead, mercury, and arsenic. The acidity of the thiol groups is crucial as it determines the pH at which the dithiol can effectively bind to the metal ions. A lower pKa means that the chelating agent will be in its active, deprotonated form at physiological pH, allowing it to sequester toxic metal ions and facilitate their excretion from the body.[5][10]

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), reactive side chains of amino acids are protected. During the cleavage of the peptide from the resin and the removal of these protecting groups, highly reactive cationic species can be generated, which can lead to unwanted side reactions. This compound is often included in the cleavage cocktail as a "scavenger."[1][11] Its thiol groups, which can be deprotonated to the more nucleophilic thiolate, effectively trap these carbocations, preventing the degradation of the synthetic peptide. The acidity of the thiol determines its efficacy as a nucleophilic scavenger in the highly acidic cleavage environment.[12]

Drug Delivery Systems